1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde
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Overview
Description
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde is a chemical compound with the molecular formula C12H15ClNO. It is an indoline derivative, characterized by the presence of a chloro group at the 5-position and an acetaldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde typically involves the reaction of 5-chloro-2-indoline with acetaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the product. The use of advanced purification techniques, such as chromatography, is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 1,3,3-Trimethyl-5-chloro-2-indolinecarboxylic acid.
Reduction: 1,3,3-Trimethyl-5-chloro-2-indolineethanol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be related to its ability to induce apoptosis or inhibit cell proliferation in cancer cells .
Comparison with Similar Compounds
1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde can be compared with other indoline derivatives, such as:
1,3,3-Trimethyl-2-indolineacetaldehyde: Lacks the chloro group at the 5-position, which may affect its reactivity and biological activity.
5-Chloro-2-indolineacetaldehyde: Lacks the methyl groups at the 1 and 3 positions, which may influence its steric properties and interactions with molecular targets.
1,3,3-Trimethyl-5-bromo-2-indolineacetaldehyde: Contains a bromo group instead of a chloro group, which may alter its chemical reactivity and biological properties.
These comparisons highlight the unique structural features of this compound and their potential impact on its chemical and biological properties.
Properties
CAS No. |
59737-29-0 |
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Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
2-(5-chloro-1,3,3-trimethyl-2H-indol-2-yl)acetaldehyde |
InChI |
InChI=1S/C13H16ClNO/c1-13(2)10-8-9(14)4-5-11(10)15(3)12(13)6-7-16/h4-5,7-8,12H,6H2,1-3H3 |
InChI Key |
MZAJTIWGVJOVDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C2=C1C=C(C=C2)Cl)C)CC=O)C |
Origin of Product |
United States |
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